Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide
Brand Name: Vulcanchem
CAS No.: 1949815-82-0
VCID: VC2870941
InChI: InChI=1S/C13H14N2O2S.BrH/c1-3-7-15-10-6-5-9(12(16)17-4-2)8-11(10)18-13(15)14;/h3,5-6,8,14H,1,4,7H2,2H3;1H
SMILES: CCOC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br
Molecular Formula: C13H15BrN2O2S
Molecular Weight: 343.24 g/mol

Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide

CAS No.: 1949815-82-0

Cat. No.: VC2870941

Molecular Formula: C13H15BrN2O2S

Molecular Weight: 343.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide - 1949815-82-0

Specification

CAS No. 1949815-82-0
Molecular Formula C13H15BrN2O2S
Molecular Weight 343.24 g/mol
IUPAC Name ethyl 2-imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate;hydrobromide
Standard InChI InChI=1S/C13H14N2O2S.BrH/c1-3-7-15-10-6-5-9(12(16)17-4-2)8-11(10)18-13(15)14;/h3,5-6,8,14H,1,4,7H2,2H3;1H
Standard InChI Key ABZSQSQCXSUCQG-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br
Canonical SMILES CCOC(=O)C1=CC2=C(C=C1)N(C(=N)S2)CC=C.Br

Introduction

Chemical Structure and Properties

Structural Features

Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide possesses several key structural elements that define its chemical identity:

  • A benzothiazole heterocyclic core containing nitrogen and sulfur atoms

  • An allyl (CH2CH=CH2) substituent at the 3-position

  • An imino (=NH) group at the 2-position

  • An ethyl carboxylate (COOC2H5) group at the 6-position of the benzene ring

  • A hydrobromide salt formation

The benzothiazole core provides the basic scaffold upon which the functional groups are arranged, creating a molecule with potential for diverse chemical interactions. The presence of the allyl group introduces a reactive alkene moiety, while the ethyl carboxylate group provides opportunities for further chemical modifications.

Physical and Chemical Properties

Based on its structural components, the following physical and chemical properties can be expected for Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide:

PropertyValueSource
Molecular FormulaC13H15BrN2O2S
Molecular Weight343.24 g/mol
Physical StateSolid
SolubilityLikely soluble in polar organic solvents and moderately soluble in water due to salt formInferred from structure
StabilityStable under standard conditions

As a hydrobromide salt, the compound likely exhibits enhanced water solubility compared to its free base form, which is advantageous for biological assays and pharmaceutical applications. The presence of the bromide counterion also often confers greater stability and improved shelf life compared to the free base.

Related Benzothiazole Derivatives: Context and Significance

Comparison with Structurally Similar Compounds

A structurally similar compound, 3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide (CAS: 1949836-65-0), shares several key features with our target compound. This related molecule has a molecular weight of 301.20 g/mol and contains the same core benzothiazole structure with an allyl substituent at the 3-position .

Table 1: Comparison of Key Properties with Related Compounds

PropertyEthyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide
CAS Number1949815-82-01949836-65-0
Molecular FormulaC13H15BrN2O2SC11H13BrN2OS
Molecular Weight343.24 g/mol301.20 g/mol
Core StructureBenzothiazoleBenzothiazole
3-Position SubstituentAllylAllyl
6-Position SubstituentEthyl carboxylateMethoxy
Salt FormHydrobromideHydrobromide

The primary structural difference lies in the 6-position substituent, where a methoxy group replaces the ethyl carboxylate group. This difference would likely result in distinct physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability .

Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole scaffold, which forms part of the structural backbone of Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide, has emerged as a promising framework in medicinal chemistry and drug discovery research. This structural motif has been investigated for various biological activities, making compounds containing this feature particularly interesting for pharmaceutical research .

Scientific literature has demonstrated that 2-aminothiazole-containing compounds have shown potential as:

  • Enzyme inhibitors

  • Anti-proliferative agents

  • Anti-inflammatory compounds

  • Novel therapeutic candidates for various disease states

The specific configuration of substituents around the core structure, as seen in Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide, can significantly modulate the biological activities and physicochemical properties of these compounds.

Synthesis Approaches for Benzothiazole Derivatives

Synthesis MethodKey ReagentsTypical ConditionsExpected Yield Range
Hantzsch Synthesisα-halo carbonyl compounds, thioureasVarious catalysts, room temperature to reflux50-85%
CondensationEthyl acetoacetate, formamidine disulfide hydrobromide100-120°C melt conditions57-62%
Direct CyclizationCarbonyl compounds, thiourea, bromineRoom temperature to mild heating40-70%

Structure-Activity Relationship Considerations

The biological activity of Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide, like other benzothiazole derivatives, is likely influenced by its specific structural features. Research on related compounds provides some insights into potential structure-activity relationships:

  • Core Benzothiazole Ring: This heterocyclic system is often essential for biological activity, providing a rigid scaffold that can interact with various biological targets.

  • Allyl Substituent: The presence of the allyl group at the 3-position may contribute to specific biological interactions. Research has shown that modifying the nature of substituents at this position can significantly alter bioactivity profiles .

  • Ethyl Carboxylate Group: The carboxylate moiety at the 6-position could serve as a hydrogen bond acceptor in interactions with biological targets. It also introduces polarity to that region of the molecule, which may influence binding characteristics and solubility.

  • Imino Functionality: The imino group can participate in hydrogen bonding and may contribute to the compound's ability to interact with specific biological receptors or enzymes .

Understanding these structure-activity relationships could guide future research into optimizing the properties of this and related compounds for specific applications.

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